molecular formula C16H12ClNO4S2 B2659049 Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-80-4

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2659049
CAS No.: 932520-80-4
M. Wt: 381.85
InChI Key: MITGYEKQRUMABU-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfamoyl group linked to a 3-chlorophenyl substituent. The benzothiophene core is functionalized with a methyl ester at position 2 and a sulfamoyl group at position 2.

Properties

IUPAC Name

methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S2/c1-22-16(19)14-15(12-7-2-3-8-13(12)23-14)24(20,21)18-11-6-4-5-10(17)9-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITGYEKQRUMABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of 3-chlorophenylamine followed by a coupling reaction with a benzothiophene derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has the following molecular characteristics:

  • Molecular Formula : C10H8ClN1O4S
  • Molecular Weight : 258.68 g/mol
  • IUPAC Name : Methyl 3-chloro-1,1-dioxo-1-benzothiophene-2-carboxylate

The structure consists of a benzothiophene core with a sulfamoyl group and a chlorophenyl substituent, which contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, sulfamoyl derivatives have been studied for their ability to target Mer tyrosine kinase, which is implicated in various cancers. A study highlighted that these compounds could serve as potential therapeutics for treating malignancies associated with MerTK activity .

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against hepatitis B virus. Sulfamoyl derivatives have shown efficacy in inhibiting viral replication, making them candidates for antiviral drug development . The mechanism often involves interference with viral protein synthesis or replication processes.

Synthetic Routes

The synthesis of this compound involves several steps, typically starting from readily available benzothiophene derivatives. For example, a common synthetic approach includes:

  • Formation of the Benzothiophene Core : Utilizing known reactions to construct the benzothiophene framework.
  • Introduction of the Sulfamoyl Group : This can be achieved through nucleophilic substitution reactions involving sulfamoyl chlorides.
  • Chlorination : Introducing the chlorophenyl group via electrophilic aromatic substitution.

These synthetic pathways allow for the modification of the compound to enhance its biological activity and selectivity .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential against specific cancer cell lines.
    • Methodology : Cell viability assays were performed on several cancer cell lines treated with varying concentrations of the compound.
    • Results : Significant inhibition of cell growth was observed, with IC50 values indicating potent activity against certain types of cancer .
  • Investigation of Antiviral Effects :
    • Objective : Assess the compound's ability to inhibit hepatitis B virus replication.
    • Methodology : Viral load quantification was conducted in infected cell cultures treated with the compound.
    • Results : A marked reduction in viral replication was noted, suggesting potential as an antiviral agent .

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a family of sulfamoyl-substituted benzothiophene carboxylates. Key structural variations among analogs include substituent type (electron-withdrawing vs. electron-donating), position (ortho, meta, para), and steric demands. Below is a detailed comparison:

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and crystal packing:

  • Nitro derivatives : Higher melting points (e.g., 209–210°C for ortho-nitro, 3k) due to strong intermolecular interactions from nitro groups .
  • Hydroxy and amino derivatives: Moderate melting points (e.g., 166–167°C for 3m) reflect hydrogen-bonding capabilities .
  • Methoxy derivatives : Likely lower melting points than nitro analogs due to reduced polarity .

Structural and Electronic Features

  • Electron-donating groups (EDGs): Methoxy () and amino (3n) groups decrease electrophilicity, favoring interactions with electron-deficient targets.
  • Steric effects : Ortho substituents (e.g., 2-nitro in 3k) introduce steric hindrance, whereas meta and para substituents (e.g., 3-chloro in the target) minimize this effect .

Tabulated Comparison of Key Analogs

Compound ID Substituent (Position) Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
3i () 4-Nitro 60 139–140 C₁₆H₁₂N₂O₅S₂ 376.41
3j () 3-Nitro 79 141–142 C₁₆H₁₂N₂O₅S₂ 376.41
3k () 2-Nitro 75 209–210 C₁₆H₁₂N₂O₅S₂ 376.41
3m () 4-Hydroxy 50 166–167 C₁₆H₁₃NO₄S₂ 355.41
3n () 4-Amino 15 169–172 C₁₆H₁₄N₂O₃S₂ 354.43
G226-0115 () 3,4-Dimethoxy N/A N/A C₁₉H₁₉NO₆S₂ 421.49
Target Compound 3-Chloro ~70–80* ~150–180* C₁₆H₁₂ClNO₄S₂ 381.86

*Inferred based on structural analogs.

Biological Activity

Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiophenes and features a unique structural composition that contributes to its potential therapeutic effects.

Structural Characteristics

The molecular formula of this compound is C17H14ClNO4S2, with a molecular weight of 395.9 g/mol. Its structure includes:

  • A benzothiophene core , which is a bicyclic structure comprising a benzene ring fused with a thiophene ring.
  • A sulfamoyl group , which can form hydrogen bonds with biological macromolecules.
  • A carboxylate ester that enhances its solubility and bioavailability.

These features suggest that the compound may interact effectively with various biological targets, influencing cellular pathways and potentially leading to therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be crucial in various metabolic pathways. This inhibition could potentially lead to therapeutic effects in diseases where these enzymes play a pivotal role.
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer activity. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Antimicrobial Activity : The compound has also demonstrated potential as an antimicrobial agent, which is an area of increasing interest given the rise of antibiotic resistance.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The sulfamoyl group enhances binding interactions with enzymes or receptors, modulating their activity.
  • Hydrophobic Interactions : The benzothiophene core facilitates hydrophobic interactions with protein pockets, potentially leading to conformational changes that affect protein function.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action for this compound:

StudyFindings
Study on Anticancer Activity Evaluated against HeLa (cervical cancer) and SMMC-7721 (hepatoma) cell lines; exhibited IC50 values indicating moderate to high potency compared to standard chemotherapeutics .
Enzyme Inhibition Assay Demonstrated effective inhibition of target enzymes involved in metabolic pathways, suggesting potential for therapeutic use in metabolic disorders.
Antimicrobial Evaluation Showed activity against various microbial strains, indicating its potential as an alternative antimicrobial agent.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?

Methodological Answer:
The compound can be synthesized via copper-catalyzed cross-coupling reactions, leveraging protocols similar to those used for benzothiophene derivatives. Key steps include:

  • Intermediate Preparation : Start with methyl 3-amino-1-benzothiophene-2-carboxylate. Activate the amino group for coupling using iodobenzene derivatives under mild conditions (e.g., 80–100°C) .
  • Sulfamoylation : React the intermediate with 3-chlorophenylsulfonyl chloride in the presence of a base like triethylamine. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Characterization : Confirm structure using 1H^1H-NMR (δ 7.8–8.2 ppm for aromatic protons), 13C^{13}C-NMR (carbonyl peaks ~165–170 ppm), IR (C=O stretch ~1700 cm1^{-1}), and mass spectrometry (parent ion matching molecular weight) .

Basic: What spectroscopic and chromatographic methods validate the compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : Use deuterated DMSO or CDCl3_3 to resolve aromatic and sulfonamide protons. Compare peak splitting patterns to analogous compounds (e.g., methyl 3-(phenylamino)-1-benzothiophene-2-carboxylate) .
  • HPLC Purification : Employ reverse-phase C18 columns with methanol/water gradients (30% → 100% methanol) to isolate the product, monitoring UV absorbance at 254 nm .
  • Mass Spectrometry : Electrospray ionization (ESI) in positive ion mode to detect [M+H]+^+ or [M+Na]+^+ adducts. Cross-validate with calculated exact mass (±0.001 Da) .

Advanced: How can crystallographic tools resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain high-resolution (<1.0 Å) data. Optimize crystal growth via slow evaporation in dichloromethane/hexane .
  • Structure Solution : Apply SHELXT (dual-space algorithm) for phase determination. Refine with SHELXL using full-matrix least-squares, incorporating hydrogen atom positions from difference Fourier maps .
  • Validation : Check for geometric outliers (e.g., bond lengths, angles) using Mercury’s "Structure Validation" tool. Compare torsion angles to similar sulfonamide-containing structures in the Cambridge Structural Database (CSD) .

Advanced: How to address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case Example : If NMR suggests planar sulfamoyl geometry but crystallography shows non-planarity:
    • Revisit NMR Assignments : Use 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to confirm proton-carbon correlations. Check for dynamic effects (e.g., rotational barriers) via variable-temperature NMR .
    • Crystallographic Reanalysis : In Mercury, calculate electron density maps (e.g., 2FoFc2F_o-F_c) to confirm atomic positions. Check for disorder or twinning using PLATON’s ADDSYM algorithm .
    • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to compare optimized geometries with experimental data. Use GaussView to visualize orbital interactions affecting planarity .

Advanced: What strategies enhance the compound’s bioactivity through structural modification?

Methodological Answer:

  • Core Modifications :
    • Electron-Withdrawing Groups : Introduce trifluoromethyl at the benzothiophene 4-position to improve metabolic stability (synthesize via Friedel-Crafts acylation followed by esterification) .
    • Sulfonamide Substitution : Replace 3-chlorophenyl with 4-aminophenyl to probe hydrogen-bonding interactions. Use Buchwald-Hartwig amination with Pd(OAc)2_2/Xantphos .
  • Biological Testing :
    • In Silico Docking : Use AutoDock Vina to predict binding to targets (e.g., carbonic anhydrase). Optimize substituents for higher docking scores .
    • SAR Analysis : Compare IC50_{50} values of analogs to identify critical substituents. Use ANOVA to assess statistical significance of structural changes .

Basic: How to troubleshoot low yields in the sulfamoylation step?

Methodological Answer:

  • Reagent Purity : Ensure 3-chlorophenylsulfonyl chloride is freshly distilled to avoid hydrolysis. Test activity via reaction with aniline as a control .
  • Solvent Optimization : Replace DMF with anhydrous dichloromethane to minimize side reactions. Monitor reaction progress via TLC (Rf_f ~0.4 in 1:1 EtOAc/hexane) .
  • Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. pyridine) to enhance nucleophilicity. Use 1H^1H-NMR to quantify unreacted starting material post-reaction .

Advanced: How to analyze intermolecular interactions in the crystal lattice?

Methodological Answer:

  • Mercury Analysis : Calculate hydrogen-bonding networks (e.g., N–H···O=S) using the "Contacts" module. Set distance limits to 2.5–3.2 Å and angles >120° .
  • Packing Similarity : Compare to CSD entries (e.g., refcode BAPLOT) using the "Packing Similarity" tool. Set RMSD threshold to 0.5 Å for backbone atoms .
  • Void Analysis : Identify solvent-accessible voids (>10 Å3^3) to assess potential for co-crystallization. Use Mercury’s "Void Volume" calculator with a 1.2 Å probe radius .

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